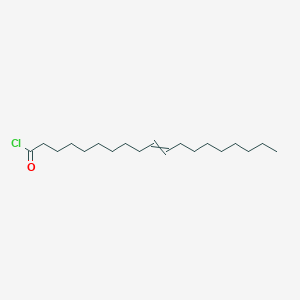

10(Z)-Nonadecenoyl chloride

Description

The exact mass of the compound Nonadec-10-enoyl chloride is 314.2376434 g/mol and the complexity rating of the compound is 248. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(Z)-nonadec-10-enoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3/b10-9- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBMSYMPSAFFRH-KTKRTIGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95548-27-9 | |

| Record name | 10-Nonadecenoyl chloride, (Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95548-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 10(Z)-Nonadecenoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide on the synthesis and characterization of 10(Z)-Nonadecenoyl chloride, a long-chain unsaturated acyl chloride. This document details the synthetic protocol, purification methods, and thorough characterization using modern analytical techniques. All quantitative data is summarized in structured tables, and experimental workflows are visualized using Graphviz diagrams to ensure clarity and reproducibility for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a reactive derivative of 10(Z)-Nonadecenoic acid, a monounsaturated fatty acid. Acyl chlorides are valuable intermediates in organic synthesis, serving as precursors for the formation of esters, amides, and other carbonyl derivatives. The presence of the cis-double bond in the C19 backbone of this compound makes it a particularly interesting building block for the synthesis of complex lipids, signaling molecules, and potential therapeutic agents. This guide provides a detailed methodology for its preparation and characterization, ensuring a high-purity product suitable for further synthetic applications.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of its corresponding carboxylic acid, 10(Z)-Nonadecenoic acid, with thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.[1][2][3] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[2]

Reaction Scheme

The overall reaction is as follows:

10(Z)-Nonadecenoic acid + Thionyl chloride → this compound + Sulfur dioxide + Hydrogen chloride

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from the synthesis of oleoyl chloride, a structurally similar unsaturated acyl chloride.[4][5]

Materials:

-

10(Z)-Nonadecenoic acid

-

Thionyl chloride (SOCl₂), freshly distilled

-

Anhydrous toluene (optional, as solvent)

-

Dry glassware

Equipment:

-

Round-bottom flask with a reflux condenser and a gas outlet

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a bubbler with a sodium hydroxide solution).

-

Reagents: Charge the flask with 10(Z)-Nonadecenoic acid (1.0 equivalent). Add an excess of thionyl chloride (approximately 1.5-2.0 equivalents). The reaction can be performed neat or with an anhydrous solvent like toluene.[9]

-

Reaction: Heat the mixture gently under reflux (typically at 70-80 °C if neat, or the boiling point of the solvent) with stirring.[10] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl). The reaction is typically complete within 2-4 hours.

-

Work-up and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation under reduced pressure.[9] A rotary evaporator can be used for this purpose, but care must be taken to protect the vacuum pump from the corrosive fumes.[9]

-

To ensure complete removal of residual thionyl chloride, anhydrous toluene can be added to the crude product and subsequently removed under vacuum.[9]

-

The crude this compound can be purified by vacuum distillation.[6][7][8] Due to the high boiling point and potential for thermal degradation of the unsaturated acyl chloride, a short-path distillation apparatus is recommended.[6]

-

Caption: Experimental workflow for synthesis and purification.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₉H₃₅ClO |

| Molecular Weight | 314.93 g/mol |

| Appearance | Predicted to be a colorless to pale yellow liquid |

Spectroscopic Data

Due to the limited availability of experimental spectra for this compound, the following data is based on predictions and comparison with the closely related oleoyl chloride.[11][12][13][14]

The ¹H NMR spectrum is a powerful tool for confirming the structure of the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.35 | m | 2H | -CH=CH- |

| ~2.88 | t | 2H | -CH₂-COCl |

| ~2.01 | m | 4H | -CH₂-CH=CH-CH₂- |

| ~1.70 | p | 2H | -CH₂-CH₂-COCl |

| ~1.2-1.4 | m | 20H | -(CH₂)₁₀- |

| ~0.88 | t | 3H | -CH₃ |

The ¹³C NMR spectrum provides information about the carbon skeleton.

| Chemical Shift (ppm) | Assignment |

| ~173.8 | -COCl |

| ~130.0 | -CH=CH- |

| ~47.0 | -CH₂-COCl |

| ~34.0 | -CH₂-CH₂-COCl |

| ~31.9 | -(CH₂)n- |

| ~29.7 | -(CH₂)n- |

| ~29.5 | -(CH₂)n- |

| ~29.3 | -(CH₂)n- |

| ~29.1 | -(CH₂)n- |

| ~27.2 | -CH₂-CH=CH-CH₂- |

| ~24.8 | -(CH₂)n- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

FTIR spectroscopy is used to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3005 | Medium | C-H stretch (alkene) |

| ~2925, ~2855 | Strong | C-H stretch (alkane) |

| ~1800 | Strong | C=O stretch (acyl chloride) |

| ~1655 | Weak | C=C stretch (alkene) |

| ~720 | Medium | C-H bend (cis-alkene) |

The characteristic strong absorption band around 1800 cm⁻¹ is a clear indicator of the formation of the acyl chloride functional group.[15]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): m/z ≈ 314 (corresponding to C₁₉H₃₅³⁵Cl) and a smaller peak at m/z ≈ 316 (corresponding to C₁₉H₃₅³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom.

-

Major Fragmentation Pathways:

-

Loss of Cl radical (M-35) to give an acylium ion at m/z ≈ 279.

-

Cleavage of the C-C bond alpha to the carbonyl group.

-

Fragmentation at the double bond.

-

Caption: Characterization workflow.

Safety Precautions

-

Thionyl chloride is highly corrosive and toxic. It reacts violently with water to produce HCl and SO₂ gases. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Acyl chlorides are lachrymatory and corrosive. They react with moisture in the air to produce HCl. Handle with care in a dry, inert atmosphere.

-

Vacuum distillation requires careful setup to prevent implosion. Use appropriate glassware and ensure all connections are secure.[6][7][8]

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and characterization of this compound. By following the outlined experimental protocol and utilizing the provided characterization data, researchers can confidently prepare and verify the purity of this valuable synthetic intermediate. The structured presentation of data and visual workflows are intended to facilitate the seamless integration of this compound into various research and development pipelines, particularly in the synthesis of novel lipids and bioactive molecules.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [almerja.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Oleoyl chloride | C18H33ClO | CID 5364783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. spectrabase.com [spectrabase.com]

- 14. OLEOYL CHLORIDE(112-77-6) 13C NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

"physical and chemical properties of 10(Z)-Nonadecenoyl chloride"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 10(Z)-Nonadecenoyl chloride. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates available data on its chemical identity, physical characteristics, and reactivity. Furthermore, it outlines representative experimental protocols for its synthesis and purification, along with key analytical techniques for its characterization. A logical workflow for its synthesis and subsequent use in esterification is also presented.

Introduction

This compound, with the CAS number 95548-27-9, is a long-chain unsaturated acyl chloride.[1] Acyl chlorides are highly reactive organic compounds characterized by the -COCl functional group and are valuable intermediates in a variety of chemical transformations. Their heightened reactivity compared to the corresponding carboxylic acids makes them ideal precursors for the synthesis of esters, amides, and other acyl derivatives, which are functionalities frequently encountered in pharmacologically active molecules and complex organic structures. The presence of a cis-double bond at the 10th position of the C19 chain in this compound introduces a specific stereochemistry and potential for further chemical modification, making it a molecule of interest in lipid research and the synthesis of bioactive compounds.

Chemical and Physical Properties

This compound is a liquid at room temperature with a purity generally exceeding 99%.[1] It is crucial to store this compound in a freezer to maintain its stability.[1]

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₅ClO | [1] |

| Molecular Weight | 314.93 g/mol | [1] |

| Physical State | Liquid | [1] |

| Purity | >99% | [1] |

| Boiling Point | No data available | [2] |

| Melting Point | No data available | [2] |

| Density | No data available | [2] |

| Solubility | No data available | [2] |

Chemical Reactivity and Stability

This compound is a reactive compound that should be handled with care. It is stable under recommended storage conditions, which typically involve storage in a freezer under an inert atmosphere.[1][2]

Key reactivity information includes:

-

Hydrolysis: It reacts readily with water and moisture to produce the corresponding carboxylic acid, 10(Z)-nonadecenoic acid, and hydrochloric acid.[2]

-

Incompatibilities: It is incompatible with water, bases, and strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Under fire conditions, it can decompose to produce carbon oxides and hydrogen chloride gas.[2]

Due to its reactivity, all glassware and solvents used in reactions with this compound should be scrupulously dried to prevent hydrolysis.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, the following sections describe representative methodologies for the synthesis and purification of long-chain acyl chlorides, which are directly applicable.

Synthesis of this compound

A common and effective method for the synthesis of acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl₂).

Materials:

-

10(Z)-Nonadecenoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a fume hood, add 1 equivalent of 10(Z)-Nonadecenoic acid to a dry round-bottom flask equipped with a magnetic stir bar.

-

Dissolve the carboxylic acid in a minimal amount of anhydrous DCM.

-

Slowly add an excess (typically 1.5-2 equivalents) of thionyl chloride to the solution at room temperature with stirring.

-

Fit the flask with a reflux condenser and a drying tube.

-

Gently heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess thionyl chloride and the solvent can be removed by rotary evaporation. As thionyl chloride has a boiling point of 76°C, it can be co-evaporated with the solvent under reduced pressure.

Purification of this compound

Purification of the crude acyl chloride is typically achieved by vacuum distillation to remove any non-volatile impurities.

Materials:

-

Crude this compound

-

Distillation apparatus (short path is often preferred for high-boiling compounds)

-

Vacuum pump

-

Cold trap

-

Heating mantle

-

Dry receiving flask

Procedure:

-

Assemble a dry vacuum distillation apparatus.

-

Transfer the crude this compound to the distillation flask.

-

Slowly and carefully apply a vacuum.

-

Gently heat the distillation flask.

-

Collect the fraction that distills at a constant temperature. The boiling point will be dependent on the applied pressure. For long-chain acyl chlorides, a high vacuum is necessary to lower the boiling point and prevent thermal decomposition.

-

The purified this compound should be collected in a dry receiving flask and immediately stored under an inert atmosphere in a freezer.

Analytical Characterization

The structure and purity of this compound can be confirmed using several spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The most characteristic feature in the IR spectrum of an acyl chloride is a strong C=O stretching absorption band at a high frequency, typically in the range of 1775-1810 cm⁻¹. The C-Cl stretch appears in the fingerprint region.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the carbon alpha to the carbonyl group will be deshielded and appear as a triplet at approximately 2.8-3.0 ppm. The vinyl protons of the cis-double bond will appear as a multiplet around 5.3-5.4 ppm.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbonyl carbon of an acyl chloride is highly deshielded and will appear in the range of 165-180 ppm.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak. A characteristic fragmentation pattern for acyl chlorides is the loss of the chlorine atom to form a stable acylium ion.

Logical Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis of this compound and its subsequent use in an esterification reaction.

References

In-Depth Technical Guide: 10(Z)-Nonadecenoyl Chloride

CAS Number: 95548-27-9

For Researchers, Scientists, and Drug Development Professionals

Introduction

10(Z)-Nonadecenoyl chloride, with the CAS number 95548-27-9, is a long-chain, unsaturated fatty acyl chloride.[1] As a reactive derivative of cis-10-Nonadecenoic acid, it serves as a versatile intermediate in organic synthesis, particularly for the introduction of the C19:1 acyl group into various molecules. The presence of the acyl chloride functional group imparts high reactivity, making it a valuable tool for the synthesis of esters, amides, and other lipid derivatives. This guide provides a comprehensive overview of its chemical properties, a general synthesis protocol, expected reactivity, and the potential biological significance based on its parent fatty acid.

Chemical and Physical Properties

| Property | Value | Source/Analogy |

| CAS Number | 95548-27-9 | |

| Molecular Formula | C₁₉H₃₅ClO | [1] |

| Molecular Weight | 314.93 g/mol | [1] |

| Synonyms | (Z)-10-Nonadecenoyl chloride | [1] |

| Physical State | Liquid (at room temperature) | Supplier Data |

| Boiling Point | > 200 °C at reduced pressure | Analogy to Oleoyl Chloride[2][3][4] |

| Density | ~0.91 g/mL at 25 °C | Analogy to Oleoyl Chloride[2][3][5] |

| Solubility | Soluble in organic solvents (e.g., chloroform, ether, acetone); Insoluble and reacts with water. | Analogy to Oleoyl Chloride[3] |

| Purity | >99% | [1] |

| Storage | Freezer (-20°C), under inert atmosphere | Supplier Data & Analogy to Oleoyl Chloride[3] |

Experimental Protocols

General Synthesis of this compound

A standard method for the preparation of acyl chlorides from their corresponding carboxylic acids is through the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] Phosgene can also be used, particularly in industrial settings.[7] Below is a generalized laboratory-scale protocol for the synthesis from cis-10-Nonadecenoic acid.

Materials:

-

cis-10-Nonadecenoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Dry glassware

-

Nitrogen or Argon gas supply

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet for inert gas, dissolve cis-10-Nonadecenoic acid in anhydrous dichloromethane.

-

Addition of Chlorinating Agent: Under a gentle stream of nitrogen or argon, slowly add an excess (typically 1.5-2.0 equivalents) of thionyl chloride or oxalyl chloride to the stirred solution at room temperature. If using oxalyl chloride, a catalytic amount of anhydrous dimethylformamide (DMF) is often added.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated to reflux (e.g., 40-50 °C) for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride; HCl, CO, and CO₂ for oxalyl chloride).

-

Work-up: After the reaction is complete, the excess chlorinating agent and solvent are carefully removed under reduced pressure using a rotary evaporator. It is crucial to use a trap to neutralize the acidic off-gases.

-

Purification: The resulting crude this compound can often be used directly for subsequent reactions. If higher purity is required, vacuum distillation can be performed, although this may lead to some decomposition of long-chain acyl chlorides.[7]

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as the reagents and byproducts are corrosive and toxic. Anhydrous conditions are essential to prevent the hydrolysis of the acyl chloride product.

Reactivity and Applications

This compound is a highly reactive compound due to the electrophilic nature of the carbonyl carbon and the good leaving group ability of the chloride ion. It readily undergoes nucleophilic acyl substitution reactions.

Key Reactions:

-

Hydrolysis: Reacts vigorously with water to form cis-10-Nonadecenoic acid and hydrochloric acid. This necessitates handling and storage under anhydrous conditions.

-

Esterification: Reacts with alcohols to form the corresponding esters. This reaction is often carried out in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct.

-

Amidation: Reacts with ammonia, primary amines, or secondary amines to form primary, secondary, or tertiary amides, respectively. Typically, two equivalents of the amine are used, with one acting as a nucleophile and the other as a base.

These reactions make this compound a key intermediate for synthesizing a variety of lipid derivatives, such as surfactants, signaling molecules, and prodrugs.[3][5]

Biological Significance (Inferred)

Direct studies on the biological activity of this compound are not available. However, the biological roles of its parent fatty acid, cis-10-Nonadecenoic acid , can provide insights into its potential areas of relevance.

-

Anti-tumor Activity: cis-10-Nonadecenoic acid has been investigated for its potential anti-tumor properties. It was reported to inhibit the proliferation of HL-60 cells with an IC₅₀ value of 295 µM and to prevent the production of tumor necrosis factor induced by lipopolysaccharides (LPS) in mouse macrophages.[8]

-

p53 Inhibition: Long-chain fatty acids, including cis-10-Nonadecenoic acid, have been demonstrated to inhibit the activity of the tumor suppressor protein p53.[8]

-

Metabolic Presence: 10Z-Nonadecenoic acid is a long-chain fatty acid that has been detected in biofluids such as blood and feces. It is classified as a long-chain fatty acid, which are fundamental components of cellular membranes and are involved in numerous metabolic and signaling pathways.

As an acyl chloride, this compound would be too reactive to exist in a biological system. However, its synthetic derivatives (e.g., amides or esters) could be designed to mimic or antagonize the signaling pathways of endogenous lipids. For example, fatty acid amides are a known class of signaling molecules.

Conclusion

This compound is a reactive chemical intermediate with significant potential in synthetic organic chemistry and drug development. While specific data on this compound is limited, its properties and reactivity can be reliably inferred from general chemical principles and data from analogous compounds. The known biological activities of its parent fatty acid suggest that derivatives of this compound could be valuable tools for investigating and modulating cellular signaling pathways, particularly those related to cancer cell proliferation and inflammation. Further research into this compound and its derivatives is warranted to fully explore its potential applications.

References

- 1. larodan.com [larodan.com]

- 2. Oleoyl chloride [chembk.com]

- 3. Page loading... [guidechem.com]

- 4. vandemark.com [vandemark.com]

- 5. OLEOYL CHLORIDE | 112-77-6 [chemicalbook.com]

- 6. US5912371A - Method for preparing fatty acid chlorides - Google Patents [patents.google.com]

- 7. US5166427A - Preparation of acyl chlorides - Google Patents [patents.google.com]

- 8. caymanchem.com [caymanchem.com]

Isomeric Purity of (Z)-10-Nonadecenoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-10-Nonadecenoyl chloride is a long-chain mono-unsaturated fatty acyl chloride of interest in various research and development applications, including drug delivery systems and the synthesis of novel bioactive molecules. The geometric configuration of the double bond, specifically the (Z)- or cis-isomer, is often crucial for its biological activity and the physicochemical properties of its derivatives. This technical guide provides an in-depth overview of the synthesis, purification, and analytical methodologies for determining the isomeric purity of (Z)-10-Nonadecenoyl chloride. Detailed experimental protocols for key analytical techniques are presented, alongside a discussion on the potential for isomerization during synthesis.

Introduction

The biological and chemical properties of unsaturated lipids are significantly influenced by the geometry of their double bonds. The (Z)-configuration, commonly found in nature, imparts a characteristic kink in the acyl chain, affecting membrane fluidity and enzyme-substrate interactions. In contrast, the (E)- or trans-isomer results in a more linear and rigid structure. For drug development and scientific research, ensuring the high isomeric purity of starting materials like (Z)-10-Nonadecenoyl chloride is paramount to achieving reproducible and predictable outcomes. This guide outlines the critical aspects of controlling and verifying the isomeric integrity of this compound.

Synthesis and Potential for Isomerization

(Z)-10-Nonadecenoyl chloride is typically synthesized from its corresponding carboxylic acid, (Z)-10-Nonadecenoic acid. The most common method for this conversion is the reaction with a chlorinating agent.

Common Chlorinating Agents:

-

Thionyl chloride (SOCl₂)

-

Oxalyl chloride ((COCl)₂)

-

Phosphorus trichloride (PCl₃)

-

Phosphorus pentachloride (PCl₅)

The reaction with thionyl chloride is widely used due to the convenient removal of byproducts (SO₂ and HCl) as gases.[1][2] A critical consideration during the synthesis is the potential for isomerization of the (Z)-double bond to the more thermodynamically stable (E)-isomer. However, studies on the synthesis of oleoyl chloride (the C18 analogue) from oleic acid using thionyl chloride have shown that isomerization can be avoided under controlled conditions.[3] Infrared spectroscopy of the resulting oleoyl chloride indicated no formation of the trans-isomer.[3]

To minimize the risk of isomerization, it is recommended to use mild reaction conditions and purified reagents. The use of proton scavengers like pyridine can also be employed to neutralize the generated HCl and reduce the likelihood of acid-catalyzed isomerization.[4]

Logical Workflow for Synthesis and Purity Assessment

Analytical Methodologies for Isomeric Purity Determination

Due to the reactive nature of acyl chlorides, direct analysis can be challenging. A common and robust strategy involves the conversion of the acyl chloride to a more stable derivative, typically a fatty acid methyl ester (FAME), prior to chromatographic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for direct analysis or for the analysis of the FAME derivative.

Gas Chromatography (GC)

Gas chromatography, particularly with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is the gold standard for the quantitative analysis of fatty acid isomers.[5][6][7]

Experimental Protocol: Derivatization to FAME and GC Analysis

-

Derivatization:

-

Carefully react a small, weighed amount of (Z)-10-Nonadecenoyl chloride with anhydrous methanol. The reaction is typically rapid and exothermic. The use of a catalyst like boron trifluoride (BF₃) in methanol can also be employed for the derivatization of the parent fatty acid.[8]

-

To a sample of approximately 10-25 mg of the acyl chloride, add 2 mL of 12% w/w BCl₃-methanol reagent.

-

Heat the mixture at 60°C for 10 minutes in a sealed vial.

-

After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly to extract the FAME into the hexane layer.

-

Carefully transfer the upper hexane layer to a clean vial for GC injection.

-

-

GC-FID Analysis:

-

Column: A highly polar capillary column is required for the separation of geometric isomers. Commonly used stationary phases include biscyanopropyl polysiloxane or polyethylene glycol (e.g., a wax-type column).[5]

-

Injector Temperature: 250°C

-

Detector Temperature: 260°C

-

Oven Temperature Program: An example program could be: initial temperature of 100°C, hold for 4 minutes, then ramp at 3°C/min to 240°C, and hold for 15 minutes.

-

Carrier Gas: Helium or Hydrogen.

-

Injection Volume: 1 µL.

-

Data Presentation: Expected GC Elution and Purity Data

The (E)-isomer of the FAME derivative is expected to have a slightly shorter retention time than the (Z)-isomer on polar GC columns. The isomeric purity is calculated from the relative peak areas.

| Analyte | Isomer | Expected Retention Time (Relative) | Purity Specification | Detection Limit (Typical) |

| Methyl (Z)-10-Nonadecenoate | Z | Later | >99% | Low femtomol range |

| Methyl (E)-10-Nonadecenoate | E | Earlier | <1% | Low femtomol range |

Note: The exact retention times will vary depending on the specific GC system and conditions. The data in the table is illustrative based on typical separations of long-chain mono-unsaturated FAMEs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that can distinguish between (Z) and (E) isomers based on the chemical shifts and coupling constants of the olefinic and allylic protons and carbons.[9][10]

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of (Z)-10-Nonadecenoyl chloride or its methyl ester derivative in deuterated chloroform (CDCl₃).

-

Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Key Diagnostic Signals for Isomer Identification:

-

Olefinic Protons (-CH=CH-):

-

In (Z)-isomers, the olefinic protons typically resonate around 5.35 ppm as a multiplet.[10]

-

The corresponding protons in (E)-isomers are slightly shifted.

-

-

Allylic Protons (-CH₂-CH=):

-

The allylic protons in (Z)-isomers appear around 2.01 ppm.[10]

-

-

Coupling Constants (J):

-

The coupling constant between the two olefinic protons is a definitive indicator of geometry. For (Z)-isomers, the ³J(H,H) coupling constant is typically in the range of 10-12 Hz, while for (E)-isomers, it is larger, around 14-16 Hz.

-

Data Presentation: Characteristic ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Group | Isomer | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Olefinic (-CH=CH-) | Z | ~5.35 (m) | ~129-130 |

| E | ~5.38 (m) | ~130-131 | |

| Allylic (-CH₂-CH=) | Z | ~2.01 (m) | ~27-28 |

| E | ~1.96 (m) | ~32-33 |

Note: Chemical shifts are approximate and can be influenced by the solvent and the specific molecular structure. The data is based on analogous long-chain unsaturated fatty acids and their esters.[9][10][11]

Workflow for NMR-based Isomeric Purity Quantification

Conclusion

The isomeric purity of (Z)-10-Nonadecenoyl chloride is a critical quality attribute for its application in research and development. Synthesis from (Z)-10-Nonadecenoic acid using standard chlorinating agents like thionyl chloride can proceed without significant isomerization if conducted under appropriate conditions. Verification of the isomeric purity should be performed using high-resolution analytical techniques. The recommended method is the conversion of the acyl chloride to its methyl ester followed by analysis using a polar capillary GC column. This allows for accurate quantification of the (Z)- and (E)-isomers. Additionally, ¹H NMR spectroscopy serves as a powerful complementary technique for confirming the geometric configuration through the analysis of olefinic proton chemical shifts and coupling constants. By employing these methodologies, researchers and drug developers can ensure the quality and consistency of (Z)-10-Nonadecenoyl chloride for their specific applications.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 6. Quantitative analysis of fatty acid methyl esters by capillary gas chromatography with flame-ionization detection: quadrupole and sector mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Derivatization techniques for free fatty acids by GC [restek.com]

- 9. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. magritek.com [magritek.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of C19:1 Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of C19:1 fatty acids, also known as nonadecenoic acid. It details the initial identification of these odd-chain monounsaturated fatty acids, the evolution of analytical techniques for their characterization, and the current understanding of their biological significance. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals interested in the therapeutic potential and metabolic roles of these unique lipids.

Introduction: The Emergence of Odd-Chain Fatty Acids

The scientific journey into the world of lipids began in the early 19th century with the work of Michel Eugène Chevreul, who first characterized fatty acids from animal fats. For many decades, the focus of lipid research remained primarily on even-chain fatty acids, which are the most common types found in nature. Odd-chain fatty acids, those with an odd number of carbon atoms, were long considered biological rarities with minor physiological significance. However, with the advent of more sophisticated analytical techniques in the mid-20th century, the presence and importance of odd-chain fatty acids, including the C19:1 series, began to be unveiled.

Nonadecenoic acid (C19:1) is a monounsaturated odd-chain fatty acid that exists in several isomeric forms, differing in the position and geometry of the double bond. The most commonly studied isomers are cis-9-nonadecenoic acid and cis-10-nonadecenoic acid. Their discovery and subsequent research have opened new avenues in understanding lipid metabolism and their potential roles in health and disease.

The Historical Timeline of Discovery and Identification

The discovery of C19:1 fatty acids is not marked by a single definitive event but rather a gradual emergence from the broader investigation of fatty acid composition in various natural sources.

Early Observations (Mid-20th Century): The development of gas-liquid chromatography (GLC) in the 1950s was a pivotal moment in lipid analysis. This technique allowed for the separation and identification of individual fatty acids with unprecedented resolution. Early applications of GLC to complex lipid mixtures from various biological samples began to reveal the presence of previously unidentified minor fatty acid components, including odd-chain fatty acids. While not initially the focus of major studies, the presence of C19 fatty acids, including monounsaturated variants, was noted in chromatograms of lipids from sources such as ruminant milk fat and certain marine organisms.

Identification in Natural Sources: One of the significant milestones in the study of C19:1 fatty acids was their identification in the spores of the medicinal mushroom Ganoderma lucidum (Reishi). Research into the bioactive compounds of this fungus led to the isolation and characterization of both nonadecanoic acid (C19:0) and cis-9-nonadecenoic acid.[1][2] These findings spurred further investigation into the biological activities of these compounds.

More recently, cis-10-nonadecenoic acid has been identified in various biological samples, including bovine tissues.[3] The continual refinement of analytical methods has enabled the detection and quantification of these low-abundance fatty acids in a growing number of organisms.

Physicochemical Properties of C19:1 Fatty Acid Isomers

The position and configuration of the double bond in C19:1 fatty acids influence their physical and chemical properties. The table below summarizes key quantitative data for the two most studied isomers.

| Property | cis-9-Nonadecenoic Acid | cis-10-Nonadecenoic Acid |

| Molecular Formula | C₁₉H₃₆O₂ | C₁₉H₃₆O₂ |

| Molecular Weight | 296.49 g/mol | 296.49 g/mol |

| CAS Number | 29204-01-1 | 73033-09-7 |

| Melting Point | Data not readily available | Data not readily available |

| Boiling Point | Data not readily available | Data not readily available |

| Solubility | Insoluble in water; Soluble in organic solvents | Insoluble in water; Soluble in organic solvents |

Experimental Protocols: From Extraction to Identification

The study of C19:1 fatty acids relies on a series of well-defined experimental procedures. Below are detailed methodologies for key experiments cited in the literature.

Lipid Extraction from Biological Samples

A common historical and still relevant method for lipid extraction is a modification of the Folch or Bligh and Dyer methods.

Protocol: Solvent Extraction of Lipids from Ganoderma lucidum Spores

-

Sample Preparation: 20 g of dried Ganoderma lucidum spores are ground into a fine powder.

-

Extraction: The powdered spores are suspended in a 2:1 (v/v) mixture of chloroform and methanol. The mixture is homogenized for 2 minutes.

-

Phase Separation: A 0.9% NaCl solution is added to the homogenate to induce phase separation. The mixture is centrifuged to facilitate the separation of the chloroform layer (containing lipids) from the aqueous-methanol layer.

-

Lipid Recovery: The lower chloroform layer is carefully collected, and the solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Fatty Acid Methyl Ester (FAME) Preparation

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl esters.

Protocol: Transesterification of Fatty Acids

-

Reaction Mixture: The lipid extract is dissolved in a mixture of methanol and a catalyst (e.g., 1% sulfuric acid in methanol or sodium methoxide).

-

Incubation: The mixture is heated at 60-70°C for 1-2 hours under a nitrogen atmosphere to prevent oxidation.

-

Extraction of FAMEs: After cooling, n-hexane and water are added to the reaction mixture. The mixture is vortexed and then centrifuged to separate the layers.

-

Collection: The upper hexane layer containing the FAMEs is collected and dried under nitrogen. The FAMEs are then redissolved in a small volume of hexane for GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone for the identification and quantification of fatty acids.

Protocol: GC-MS Analysis of C19:1 FAMEs

-

Gas Chromatograph: A gas chromatograph equipped with a capillary column (e.g., a polar column like a BPX70) is used.

-

Injection: A small volume (typically 1 µL) of the FAMEs solution is injected into the GC inlet.

-

Temperature Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 100°C) to a high final temperature (e.g., 250°C) to separate the FAMEs based on their boiling points and polarity.

-

Mass Spectrometry: The eluting compounds are introduced into a mass spectrometer. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., m/z 50-550).

-

Identification: C19:1 FAMEs are identified by comparing their retention times and mass spectra with those of authentic standards and by interpreting their fragmentation patterns.

Determination of Double Bond Position

Historically, determining the exact position of the double bond in a monounsaturated fatty acid was a significant challenge. Modern techniques have greatly simplified this process.

Protocol: Dimethyl Disulfide (DMDS) Derivatization for Double Bond Location

-

Reaction: The FAMEs are reacted with dimethyl disulfide (DMDS) in the presence of an iodine catalyst.

-

GC-MS Analysis: The resulting DMDS adducts are analyzed by GC-MS.

-

Fragmentation Analysis: The mass spectrum of the DMDS adduct shows characteristic fragmentation patterns. Cleavage occurs at the carbon-carbon bond between the two methylthio groups that were added across the original double bond. The masses of the resulting fragment ions reveal the original position of the double bond.[2]

Signaling Pathways and Biological Significance

The biological roles of C19:1 fatty acids are an active area of research. While specific signaling pathways directly initiated by C19:1 are not yet fully elucidated, their effects are often considered in the broader context of odd-chain and long-chain fatty acid signaling. Fatty acids can act as signaling molecules by binding to various receptors, including G protein-coupled receptors (GPCRs), and by modulating the activity of intracellular enzymes and transcription factors.

Potential Signaling Mechanisms:

-

Membrane Fluidity: As unsaturated fatty acids, C19:1 isomers can be incorporated into cell membranes, where the cis double bond introduces a kink in the acyl chain. This can increase membrane fluidity, which in turn can modulate the function of membrane-bound proteins such as receptors and ion channels.

-

GPCR Activation: Long-chain fatty acids are known to activate GPCRs such as GPR40 (FFAR1) and GPR120 (FFAR4). It is plausible that C19:1 fatty acids could also interact with these receptors, thereby influencing downstream signaling cascades related to insulin secretion, inflammation, and appetite regulation.

-

Metabolic Regulation: Odd-chain fatty acids are metabolized to propionyl-CoA, which can then enter the Krebs cycle via succinyl-CoA. This anaplerotic role can influence cellular energy metabolism.

Biological Activities:

-

Anti-tumor Activity: Studies on extracts from Ganoderma lucidum containing cis-9-nonadecenoic acid have reported inhibitory effects on the proliferation of certain cancer cell lines, such as HL-60 cells.[1][4]

-

Modulation of p53 Activity: Long-chain fatty acids, including cis-10-nonadecenoic acid, have been shown to inhibit the activity of the tumor suppressor protein p53.[5]

Diagram of a General Fatty Acid Signaling Pathway:

Caption: Generalized signaling pathway for long-chain fatty acids via G protein-coupled receptors.

Quantitative Data on C19:1 Fatty Acid Distribution

The abundance of C19:1 fatty acids varies significantly across different organisms and tissues. The following tables summarize available quantitative data.

Table 1: C19:1 Fatty Acid Content in Various Organisms

| Organism | Tissue/Source | C19:1 Isomer(s) | Concentration/Percentage | Reference |

| Ganoderma lucidum | Spores | cis-9-Nonadecenoic acid | Present | [1][4] |

| Bovine | Adipose Tissue | cis-10-Nonadecenoic acid | Detected | [3] |

| Human | Plasma | cis-10-Nonadecenoic acid | Detected | |

| Human | Erythrocytes | Not specified | Trace amounts | [6] |

| Marine Algae | Various species | Not specified | Varies by species | [3] |

Table 2: Effects of C19:1 Fatty Acids in Biological Assays

| Assay | Cell Line/Model | C19:1 Isomer | Effect | IC₅₀/EC₅₀ | Reference |

| Cell Proliferation | HL-60 | cis-10-Nonadecenoic acid | Inhibition | 295 µM | [5] |

| p53 Activity | In vitro | cis-10-Nonadecenoic acid | Inhibition | Not specified | [5] |

Conclusion and Future Directions

The discovery and history of C19:1 fatty acids illustrate the progressive nature of scientific inquiry, driven by advancements in analytical technology. From being overlooked minor components of complex lipid mixtures, these odd-chain monounsaturated fatty acids are now recognized for their potential biological activities. The workflows for their identification and characterization have evolved from laborious classical methods to sophisticated chromatographic and spectrometric techniques.

Future research should focus on several key areas:

-

Elucidation of Specific Signaling Pathways: Identifying the specific receptors and downstream signaling molecules that mediate the effects of C19:1 fatty acids is crucial for understanding their physiological roles.

-

Comprehensive Distribution Profiling: A more systematic quantification of C19:1 isomers across a wider range of biological systems will provide a clearer picture of their distribution and potential metabolic significance.

-

Clinical Relevance: Investigating the association between the levels of C19:1 fatty acids and various disease states could reveal their potential as biomarkers or therapeutic targets.

This in-depth guide serves as a foundational resource for the scientific community to build upon, fostering further exploration into the fascinating and expanding world of C19:1 fatty acids.

Diagram of Experimental Workflow:

Caption: A typical experimental workflow for the identification and characterization of C19:1 fatty acids.

References

- 1. Identification of the trans isomers of octadecenoic acid in human milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of milk odd and branched-chain fatty acids analysis by gas chromatography using an extremely polar stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. vliz.be [vliz.be]

- 4. pubs.acs.org [pubs.acs.org]

- 5. caymanchem.com [caymanchem.com]

- 6. [The fatty acids in blood plasma and erythrocytes in test of glucose tolerance] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Odd-Chain Unsaturated Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain unsaturated fatty acids (OCUFAs) represent a rare and relatively understudied class of lipids. While their saturated counterparts, particularly pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), have garnered significant attention for their positive associations with metabolic health, the biological roles of OCUFAs are only beginning to be elucidated. This technical guide provides a comprehensive overview of the current state of knowledge regarding the metabolism, biological significance, and signaling pathways of odd-chain fatty acids, with a specific focus on the limited but emerging data on unsaturated species like pentadecenoic acid (C15:1) and heptadecenoic acid (C17:1). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological pathways to serve as a foundational resource for researchers and professionals in the field.

Introduction to Odd-Chain Fatty Acids

Fatty acids are carboxylic acids with aliphatic chains that are fundamental to cellular structure and metabolism. They are typically classified by their chain length, degree of saturation, and the number of carbon atoms. While even-chain fatty acids (ECFAs) are the most abundant in nature, odd-chain fatty acids (OCFAs), containing an odd number of carbon atoms, are also present in various biological systems, albeit at much lower concentrations[1].

OCFAs are sourced exogenously from dairy products, ruminant meat, and certain plants and fish, and can also be synthesized endogenously through α-oxidation of even-chain fatty acids and by the gut microbiota[1][2]. Research has historically focused on odd-chain saturated fatty acids (OCSFAs), C15:0 and C17:0, which have been inversely associated with the risk of cardiometabolic diseases[1][3].

The focus of this guide, the odd-chain unsaturated fatty acids (OCUFAs), remain largely enigmatic. The most notable of these are heptadecenoic acid (C17:1) and pentadecenoic acid (C15:1). They are found in trace amounts in ruminant fats and some plant oils[4][5]. Emerging evidence suggests they may possess unique biological activities, including anti-inflammatory and antifungal properties, distinct from their saturated counterparts[6].

Metabolism of Odd-Chain Fatty Acids

The metabolism of OCFAs diverges from that of ECFAs at the final step of β-oxidation, yielding significant metabolic consequences.

2.1. Exogenous Sources and Endogenous Synthesis

-

Dietary Intake: The primary dietary sources of OCFAs are ruminant fats, where they are produced by microbial fermentation. C15:0 and C17:0 constitute approximately 1.05% and 0.61% of milk fat, respectively[4][7]. OCUFAs like cis-9-heptadecenoic acid (C17:1, an omega-8 fatty acid) are present in trace amounts in these fats and in some varieties of olive and Portia tree seed oil[4][5].

-

Endogenous α-Oxidation: OCFAs can be synthesized endogenously from even-chain fatty acids via α-oxidation in the peroxisome. This pathway removes a single carbon atom from the carboxyl end of a fatty acyl-CoA[1][8].

-

Microbial Synthesis: Gut microbiota can produce propionyl-CoA, a precursor for the synthesis of OCFAs[2].

2.2. β-Oxidation Pathway

Like ECFAs, OCFAs undergo β-oxidation in the mitochondria. However, the final cleavage of a five-carbon fatty acyl-CoA results in the production of one molecule of propionyl-CoA (3 carbons) and one molecule of acetyl-CoA (2 carbons), whereas ECFAs yield two molecules of acetyl-CoA[1].

This distinction is critical: propionyl-CoA is anaplerotic, meaning it can replenish Krebs cycle intermediates. It is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA , a direct intermediate of the Krebs cycle. This makes OCFAs partially glucogenic , as succinyl-CoA can be converted to glucose.

Biological Significance and Signaling Pathways

The biological activities of odd-chain saturated fatty acids are well-documented, while data on unsaturated species are still emerging.

3.1. Odd-Chain Saturated Fatty Acids (C15:0, C17:0)

Pentadecanoic acid (C15:0) has been proposed as a potential essential fatty acid due to its numerous beneficial effects[3]. It modulates key signaling pathways central to metabolism, inflammation, and cellular health.

3.1.1. AMPK Activation and mTOR Inhibition

C15:0 is a known activator of AMP-activated protein kinase (AMPK), the master regulator of cellular energy homeostasis[9]. Activation of AMPK by C15:0 is thought to occur via phosphorylation of the α-subunit at threonine 172. This initiates a cascade that promotes catabolism and inhibits anabolic processes. A key downstream effect is the inhibition of the mammalian target of rapamycin complex 1 (mTORC1), likely through AMPK-mediated phosphorylation of TSC2 and Raptor[9].

3.1.2. PPARα/δ Activation

C15:0 acts as a dual partial agonist for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and delta (PPARδ)[10]. These nuclear receptors are critical regulators of lipid metabolism. Activation of PPARα/δ by C15:0 leads to the transcriptional upregulation of genes involved in fatty acid uptake, β-oxidation (e.g., CPT1A), and energy expenditure, contributing to improved lipid profiles and reduced adiposity[11][12].

3.2. Odd-Chain Unsaturated Fatty Acids (C17:1)

Information on OCUFAs is significantly more limited. Heptadecenoic acid (C17:1) has been reported to have anti-inflammatory and antifungal properties[6]. The mechanisms, however, are not well defined. The anti-inflammatory effects may be linked to the modulation of eicosanoid pathways or inhibition of pro-inflammatory transcription factors like NF-κB, though direct evidence in the context of C17:1 is lacking. Further research is required to delineate the specific molecular targets and signaling cascades modulated by OCUFAs.

Quantitative Data

The majority of available quantitative data pertains to OCSFAs, particularly C15:0. Data for OCUFAs is sparse and primarily descriptive.

Table 1: Quantitative Data for Odd-Chain Saturated Fatty Acids (C15:0 & C17:0)

| Parameter | Analyte | Value | Context | Source |

| Dietary Sources | C15:0 | ~1.2% of total fatty acids | Cow's milk fat | [7] |

| C17:0 | ~0.61% of total fatty acids | Cow's milk fat | [4] | |

| C17:0 | ~0.83% of total fatty acids | Ruminant meat fat | [4] | |

| In Vitro Activity | C15:0 | 1.9 - 50 µM | Effective concentration range for anti-inflammatory & antifibrotic effects in human cell systems | [2][9][13] |

| C15:0 | ~17 µM | Optimal dose for broad bioactivity in cell-based assays | [4] | |

| C15:0 | IC50: 2.5 µM | Inhibition of Fatty Acid Amide Hydrolase (FAAH) | [12] | |

| C15:0 | IC50: 19.4 µM | Inhibition of Monoamine Oxidase B (MAO-B) | [12] | |

| In Vivo Human Data | C15:0 | 100 - 300 mg/day | Suggested daily intake to achieve active plasma concentrations | [3][4] |

| C15:0 | 10 - 30 µM | Target active plasma concentrations | [4] | |

| C15:0 | 1.88 µg/mL | Mean increase in plasma after 200 mg/day supplementation for 12 weeks | [14] |

Table 2: Quantitative Data for Odd-Chain Unsaturated Fatty Acids

| Parameter | Analyte | Value | Context | Source |

| Dietary Sources | C17:1 (cis-9) | Trace amounts | Ruminant fats, some olive oils | [4][5] |

| C17:1 (cis-10), C17:2 (cis-8,11) | < 1% of total fatty acids | Seed oil of Thespesia populnea | [4][5] | |

| Human Milk | Total OCFAs (in TAGs) | 103.1 - 965.4 mg/L | Concentration range during lactation | [15] |

| Total OCFAs (in Phospholipids) | 30.9 - 93.5 mg/L | Concentration range during lactation | [15] | |

| C17:1 | Characteristic of TAG-OCFA fraction | Human milk | [15] |

Note: There is a significant lack of quantitative bioactivity data (e.g., IC50, EC50) for odd-chain unsaturated fatty acids in the reviewed literature.

Experimental Protocols

Reliable quantification and functional assessment of OCUFAs require robust and sensitive analytical methods.

5.1. Protocol: Quantification of Total Fatty Acids by GC-MS

This protocol is adapted from standard lipidomics methodologies and is suitable for the analysis of OCFAs, including unsaturated species, in plasma.

Objective: To extract and quantify total fatty acids from a plasma sample.

Materials:

-

Plasma sample

-

Internal Standard Mix: Deuterated fatty acids (e.g., C15:0-d3, C17:0-d3) in ethanol.

-

Methanol, HPLC grade

-

Iso-octane, HPLC grade

-

Hydrochloric Acid (HCl)

-

Derivatization agents: 1% Pentafluorobenzyl (PFB) bromide in acetonitrile, 1% Diisopropylethylamine (DIPEA) in acetonitrile.

-

Glass tubes (16x125 mm and 10x75 mm), argon gas, centrifuge, SpeedVac.

Procedure:

-

Sample Preparation: To a 16x125 mm glass tube, add 200 µL of plasma and 300 µL of PBS. Add 100 µL of the internal standard mix.

-

Saponification (for Total FAs): Add 1 mL of 10% KOH in methanol. Cap tightly and heat at 60°C for 60 minutes to hydrolyze ester bonds. Let cool to room temperature.

-

Extraction:

-

Acidify the sample by adding 200 µL of concentrated HCl.

-

Add 1 mL of iso-octane, vortex vigorously for 1 minute.

-

Centrifuge at 3000 x g for 2 minutes to separate phases.

-

Transfer the upper iso-octane layer to a clean 10x75 mm glass tube.

-

Repeat the extraction step with another 1 mL of iso-octane and combine the organic layers.

-

-

Drying: Evaporate the pooled iso-octane extract to dryness under a gentle stream of argon or using a SpeedVac.

-

Derivatization:

-

To the dried residue, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.

-

Incubate at room temperature for 20 minutes.

-

Dry the sample completely under a SpeedVac.

-

-

Final Preparation: Reconstitute the derivatized sample in 50 µL of iso-octane. Vortex thoroughly.

-

GC-MS Analysis:

-

Inject 1 µL onto the GC-MS system.

-

Use a suitable capillary column (e.g., DB-225ms).

-

Operate the mass spectrometer in negative chemical ionization (NCI) mode.

-

Monitor the carboxylate anions [M-PFB]⁻ of the target fatty acids and internal standards.

-

-

Quantification: Create a standard curve using known concentrations of non-labeled fatty acid standards processed through the same derivatization procedure. Calculate the concentration of each fatty acid in the sample by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against the standard curve.

5.2. Protocol: In Vitro Anti-Inflammatory Activity Assay

This protocol describes a general method for assessing the anti-inflammatory effects of fatty acids on cultured macrophages.

Objective: To measure the effect of a test fatty acid on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., THP-1 differentiated into macrophages with PMA).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Lipopolysaccharide (LPS) from E. coli.

-

Test fatty acid (e.g., C17:1) complexed to bovine serum albumin (BSA).

-

ELISA kits for target cytokines (e.g., TNF-α, IL-6).

-

96-well cell culture plates.

Procedure:

-

Cell Seeding: Seed differentiated THP-1 macrophages in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.

-

Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test fatty acid (e.g., 1, 10, 50 µM) or vehicle control (BSA alone). Incubate for 2-4 hours.

-

Inflammatory Challenge: Add LPS to each well (final concentration of 100 ng/mL), except for the unstimulated control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for cytokine analysis.

-

Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production for each fatty acid concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value if applicable.

Conclusion and Future Directions

The study of odd-chain fatty acids is a rapidly evolving field. While the biological significance of saturated species like C15:0 is becoming increasingly clear, with established roles in modulating central metabolic and inflammatory signaling pathways, odd-chain unsaturated fatty acids remain a frontier for discovery. The limited data on OCUFAs suggest potential anti-inflammatory and antimicrobial roles, but dedicated research is critically needed to validate these findings and elucidate the underlying molecular mechanisms.

For drug development professionals, C15:0 and its signaling pathways (AMPK, PPARs) present intriguing targets for metabolic diseases. For researchers, the key future directions include:

-

Elucidating the specific bioactivities of OCUFAs like C17:1 and C15:1.

-

Developing and validating robust analytical methods for the routine quantification of OCUFAs in clinical samples.

-

Identifying the specific molecular targets and signaling pathways modulated by OCUFAs.

-

Investigating the role of the gut microbiome in producing and modifying OCUFAs and their impact on host health.

A deeper understanding of this rare class of fatty acids may unlock new therapeutic strategies for a range of metabolic and inflammatory disorders.

References

- 1. LC–PDA–MS/MS-Based Dereplication Guided Isolation of a New Optical Isomer of 19,20-Epoxycytochalasin-N and Its Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. lipidmaps.org [lipidmaps.org]

- 4. Fatty acids stimulate AMP-activated protein kinase and enhance fatty acid oxidation in L6 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro fatty acid enrichment of macrophages alters inflammatory response and net cholesterol accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wjgnet.com [wjgnet.com]

- 10. The integral role of mTOR in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles of peroxisome proliferator-activated receptor delta (PPARdelta) in the control of fatty acid catabolism. A new target for the treatment of metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Integrated physiology and systems biology of PPARα - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. Effects of fatty acids on inflammatory markers studies in vitro and in vivo - ePrints Soton [eprints.soton.ac.uk]

The Potential of 10(Z)-Nonadecenoyl Chloride as a Versatile Precursor for Novel Lipid Synthesis in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted and efficient drug delivery systems has positioned novel lipids as critical components in modern therapeutics. Their ability to form delivery vehicles such as lipid nanoparticles (LNPs) for mRNA vaccines and gene therapies has revolutionized the pharmaceutical landscape. Central to the innovation in this field is the design and synthesis of new lipid molecules with tailored properties. 10(Z)-Nonadecenoyl chloride, a C19 monounsaturated fatty acyl chloride, emerges as a promising and versatile precursor for the construction of a diverse array of novel lipids. This technical guide explores the potential of this compound in synthesizing next-generation lipids for advanced drug delivery applications, providing a framework for experimental design and outlining key synthetic and analytical methodologies.

Physicochemical Properties of this compound

A thorough understanding of the precursor's properties is fundamental to its application in lipid synthesis. The key physicochemical characteristics of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₅ClO | [1] |

| Molecular Weight | 314.93 g/mol | [1] |

| CAS Number | 95548-27-9 | [1] |

| Appearance | Liquid | [1] |

| Purity | >99% | [1] |

| Storage | Freezer | [1] |

The presence of a reactive acyl chloride group and a long, monounsaturated hydrocarbon tail makes this compound an ideal building block for creating amphiphilic lipid structures. The cis-double bond at the 10th position introduces a kink in the acyl chain, which can influence the fluidity and packing of lipid bilayers, a critical parameter for the stability and efficacy of lipid-based drug delivery systems.

Synthetic Pathways Utilizing this compound

The reactivity of the acyl chloride functional group allows for straightforward conjugation with various polar head groups, including amines and alcohols, to generate a wide range of cationic, ionizable, and neutral lipids.

Synthesis of Novel Cationic and Ionizable Lipids

Cationic and ionizable lipids are cornerstone components of lipid nanoparticles for nucleic acid delivery. The positively charged or transiently charged headgroup facilitates complexation with negatively charged genetic material and aids in endosomal escape. This compound can be readily reacted with a variety of amino alcohols or polyamines to generate novel cationic and ionizable lipids.

Experimental Workflow: Synthesis of an Ionizable Lipid

Caption: General workflow for synthesizing ionizable lipids.

A generalized experimental protocol for the synthesis of an ionizable lipid using this compound and an amino alcohol is provided below.

Protocol 1: Synthesis of a Novel Ionizable Lipid

-

Reaction Setup: Dissolve the selected amino alcohol (1.0 eq) and a tertiary amine base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).

-

Characterization: Characterize the purified lipid using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) to confirm its structure and purity.[2][3]

Synthesis of Novel Neutral Lipids and Prodrugs

Esterification of this compound with various alcohols, including sterols like cholesterol or functionalized polyethylene glycol (PEG), can yield novel neutral lipids. These can act as helper lipids in LNP formulations or as prodrugs where a therapeutic alcohol is released upon ester cleavage.

Protocol 2: Synthesis of a Cholesterol-Based Neutral Lipid

-

Reaction Setup: Dissolve cholesterol (1.0 eq) and a base such as 4-dimethylaminopyridine (DMAP) (0.1 eq) in anhydrous DCM under an inert atmosphere.

-

Addition of Acyl Chloride: Add this compound (1.2 eq) to the mixture.

-

Reaction: Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

-

Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

-

Characterization: Confirm the structure and purity of the resulting cholesteryl ester using NMR and MS.

Characterization of Novel Lipids

Thorough characterization is essential to confirm the chemical identity and purity of the synthesized lipids. A combination of analytical techniques is typically employed.

| Analytical Technique | Information Obtained |

| ¹H and ¹³C NMR | Confirms the covalent structure, presence of characteristic functional groups, and ratio of different parts of the molecule.[2][3] |

| Mass Spectrometry (MS) | Determines the molecular weight and provides fragmentation patterns that help in structural elucidation.[2][4] |

| Thin-Layer Chromatography (TLC) | Monitors reaction progress and assesses the purity of the final product. |

| High-Performance Liquid Chromatography (HPLC) | Quantifies the purity of the lipid. |

Potential Role in Cellular Signaling

While direct evidence for the involvement of lipids derived from this compound in specific signaling pathways is not yet established in the literature, the introduction of unsaturated acyl chains is known to modulate cellular signaling. Polyunsaturated fatty acids, for instance, can influence membrane properties and the function of membrane-associated proteins involved in signal transduction.[5][6]

Lipids act as second messengers in numerous pathways, including those regulating inflammation, cell growth, and apoptosis.[7][8] Novel lipids synthesized from this compound could potentially interact with or be metabolized into signaling molecules.

Signaling Pathway: Potential Modulation of GPCR Signaling

Caption: Hypothetical modulation of GPCR signaling by novel lipids.

The incorporation of lipids with a cis-double bond, such as those derived from this compound, into the cell membrane can alter its physical properties. This can, in turn, affect the conformation and activity of membrane-embedded receptors like G-protein coupled receptors (GPCRs), thereby influencing downstream signaling cascades.

Future Directions and Conclusion

This compound represents a valuable and underexplored precursor for the synthesis of novel lipids for drug delivery and other biomedical applications. Its long unsaturated chain and reactive head group offer a versatile platform for creating a diverse library of lipid structures with potentially unique biological properties.

Future research should focus on the systematic synthesis and characterization of various lipid classes derived from this precursor. The resulting lipids should be screened for their efficacy in forming stable LNPs for the delivery of various nucleic acid payloads. Furthermore, investigating the interaction of these novel lipids with cellular membranes and their potential impact on key signaling pathways will be crucial for understanding their biological activity and ensuring their safety and efficacy in therapeutic applications. The methodologies and frameworks presented in this guide provide a solid foundation for researchers to unlock the full potential of this compound in the development of next-generation lipid-based therapeutics.

References

- 1. scispace.com [scispace.com]

- 2. What Can MS, NMR, and TLC Tell Us About the Composition of Lipid Membranes? | Springer Nature Experiments [experiments.springernature.com]

- 3. Lipidomics by Nuclear Magnetic Resonance Spectroscopy and Liquid Chromatography–High-Resolution Mass Spectrometry in Osteosarcoma: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in mass spectrometry of lipids for the investigation of Niemann-pick type C disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discover Bioactive Small Molecules for Lipid Signaling Research [sigmaaldrich.com]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide to the Exploratory Reactions of Long-Chain Acyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Long-chain acyl chlorides, reactive derivatives of long-chain fatty acids, are pivotal intermediates in organic synthesis and hold significant importance in the realm of drug development. Their bifunctional nature, characterized by a reactive acyl chloride head and a long, lipophilic alkyl tail, allows for the synthesis of a diverse array of molecules with tailored properties. This technical guide provides a comprehensive overview of the core exploratory reactions of long-chain acyl chlorides, with a focus on their synthesis, key transformations, and applications in the pharmaceutical industry. Detailed experimental protocols, quantitative data, and visual representations of reaction pathways are presented to facilitate a deeper understanding and practical application of their chemistry.

Synthesis of Long-Chain Acyl Chlorides

The most prevalent method for synthesizing long-chain acyl chlorides is the reaction of the corresponding long-chain carboxylic acid with a chlorinating agent. Thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride are commonly employed reagents.[1][2] The choice of reagent can depend on the desired purity and scale of the reaction.

General Reaction Scheme:

R-COOH + Chlorinating Agent → R-COCl

Where 'R' is a long alkyl chain.

Experimental Protocol: Synthesis of Stearoyl Chloride

A common laboratory-scale synthesis of a long-chain acyl chloride is the preparation of stearoyl chloride from stearic acid using thionyl chloride.[3]

Materials:

-

Stearic acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalyst)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), suspend stearic acid in an anhydrous solvent.

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride to the stirred suspension at room temperature. An excess of thionyl chloride is typically used.

-

After the initial vigorous reaction subsides, heat the mixture to reflux (typically 85-95°C) for a period of 2-4 hours, or until the evolution of hydrogen chloride and sulfur dioxide gases ceases.[3]

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure. The crude stearoyl chloride can be purified by vacuum distillation.[3]

Below is a workflow diagram for the synthesis of long-chain acyl chlorides.

Core Exploratory Reactions

Long-chain acyl chlorides are highly reactive electrophiles and readily undergo nucleophilic acyl substitution reactions. The primary reactions explored in this guide are Friedel-Crafts acylation, esterification, and amidation.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[4][5] This reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The reaction with long-chain acyl chlorides produces long-chain alkyl aryl ketones, which can be valuable intermediates in the synthesis of various organic molecules.

General Reaction Scheme:

Ar-H + R-COCl --(Lewis Acid)--> Ar-COR + HCl

Where 'Ar' is an aromatic ring and 'R' is a long alkyl chain.

The acylium ion (R-CO⁺), formed by the reaction of the acyl chloride with the Lewis acid, acts as the electrophile in this electrophilic aromatic substitution.[6]

| Long-Chain Acyl Chloride | Aromatic Substrate | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Reference |

| Dodecanoyl chloride | Toluene | AlCl₃ | Toluene | Reflux | 60 | [7] |

| Acetyl chloride | Anisole | FeCl₃·6H₂O | TAAIL 6 | 60 | 97 | [7] |

| Acetyl chloride | Anisole | FeCl₃·6H₂O | TAAIL 6 | 40 | 82 | [7] |